![molecular formula C11H13N5O2 B6535009 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1171067-04-1](/img/structure/B6535009.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (N-DMPOC) is an organic compound with a wide range of applications in the scientific research field. It has been used in various laboratory experiments for its unique properties, such as its ability to form stable complexes with metal ions, as well as its ability to act as a catalyst. N-DMPOC has also been used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, which are part of the compound’s structure, have a wide range of applications in medicinal chemistry and drug discovery . They have been used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Coordination Chemistry
In coordination chemistry, pyrazoles can form complexes with metals . This property is useful in the synthesis of various compounds and materials .
Organometallic Chemistry
Pyrazoles are used in organometallic chemistry . They can form complexes with metals, which are used in various reactions and processes .
Catalytic Activity
Pyrazole-based ligands, like the one in the compound, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .
Biological Transformation Agent
Ligands, including pyrazole-based ones, have been used as biological transformation agents . They can form complexes with metal ions, which can directly link to proteins or enzymes, forming prosthetic groups .
Biological Active Agent
Pyrazole-based ligands have been used as biological active agents . They can interact with biological macromolecules, affecting their function and activity .
Sensor for Cancer and Anticancer Agent
Ligands, including those based on pyrazole, have been used as sensors for cancer and as anticancer agents . They can interact with cancer cells, affecting their growth and proliferation .
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets in a variety of ways, often leading to significant changes in cellular function .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
Similar compounds have been shown to exhibit a range of adme properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been shown to exert significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal stability can affect its efficacy and stability. Some similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 216 to 299 °C .
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-6-5-8(16(2)15-6)10-13-14-11(18-10)12-9(17)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFJINFTSNKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.